molecular formula C11H20N2O2 B11789451 (4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone

(4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone

Katalognummer: B11789451
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: RJWMPTCGMLDMOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is a heterocyclic compound that features both piperidine and morpholine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone typically involves the reaction of 4-methylpiperidine with morpholine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

(4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is unique due to the combination of both piperidine and morpholine rings in its structure. This dual-ring system provides distinct chemical properties and potential biological activities that are not observed in compounds containing only one of these rings .

Eigenschaften

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

(4-methylpiperidin-1-yl)-morpholin-3-ylmethanone

InChI

InChI=1S/C11H20N2O2/c1-9-2-5-13(6-3-9)11(14)10-8-15-7-4-12-10/h9-10,12H,2-8H2,1H3

InChI-Schlüssel

RJWMPTCGMLDMOZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C(=O)C2COCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.